3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride
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Overview
Description
3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a methoxyphenyl group attached to the indazole ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to form 4-methoxy-2-nitroaniline.
Reduction: The nitro group in 4-methoxy-2-nitroaniline is reduced to an amine group, yielding 4-methoxy-2-aminophenylamine.
Cyclization: The aminophenylamine undergoes cyclization with hydrazine to form the indazole ring, resulting in 3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole.
Amination: The indazole derivative is then aminated to introduce the amine group at the 5-position, forming 3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Cyclization: Cyclization reactions often require acidic or basic conditions, with catalysts like sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce different functional groups.
Scientific Research Applications
3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
Compared to similar compounds, 3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride is unique due to its specific structural features, such as the tetrahydroindazole ring and the methoxyphenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
1188263-97-9 |
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Molecular Formula |
C14H18ClN3O |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride |
InChI |
InChI=1S/C14H17N3O.ClH/c1-18-11-5-2-9(3-6-11)14-12-8-10(15)4-7-13(12)16-17-14;/h2-3,5-6,10H,4,7-8,15H2,1H3,(H,16,17);1H |
InChI Key |
AMGRGRQVRJNLQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3=C2CC(CC3)N.Cl |
Origin of Product |
United States |
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